1-(5-Methylthiophen-3-yl)propan-1-ol
Overview
Description
1-(5-Methylthiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C8H12OS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . This compound features a thiophene ring substituted with a methyl group at the 5-position and a propanol group at the 1-position.
Preparation Methods
The synthesis of 1-(5-Methylthiophen-3-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the alkylation of 5-methylthiophene with a suitable alkylating agent, followed by reduction to introduce the propanol group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(5-Methylthiophen-3-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophilic reagents like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Methylthiophen-3-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Methylthiophen-3-yl)propan-1-ol can be compared with other similar compounds, such as:
1-(5-Methylthiophen-3-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(5-Methylthiophen-2-yl)propan-1-amine: Similar structure but with the thiophene ring substituted at the 2-position.
1-(2,5-Dimethylthiophen-3-yl)propan-1-ol: Similar structure but with an additional methyl group at the 2-position
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-methylthiophen-3-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-3-8(9)7-4-6(2)10-5-7/h4-5,8-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNNXASBAJHXCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CSC(=C1)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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